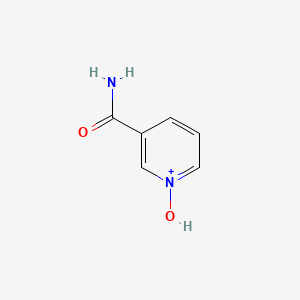
3-Carbamoyl-1-hydroxypyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-hydroxypyridin-1-ium is a compound belonging to the class of nicotinamide-based ionic liquid crystalline compounds It is characterized by its unique structure, which includes a pyridinium ring substituted with a carbamoyl and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-1-hydroxypyridin-1-ium typically involves the reaction of nicotinamide derivatives with appropriate reagents under controlled conditions. One common method involves the use of nicotinamide and alkyl halides in the presence of a base to form the desired pyridinium salt . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-1-hydroxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridinium ketones, while reduction of the carbamoyl group may produce pyridinium amines .
Scientific Research Applications
3-Carbamoyl-1-hydroxypyridin-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-carbamoyl-1-hydroxypyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Carbamoyl-1-alkylpyridin-1-ium salts: These compounds have similar structures but differ in the alkyl group attached to the pyridinium ring.
Nicotinamide derivatives: Compounds like nicotinamide and its analogs share structural similarities and are often studied for their biological activities.
Uniqueness: 3-Carbamoyl-1-hydroxypyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form ionic liquid crystalline phases and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C6H7N2O2+ |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
1-hydroxypyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2-,7,9,10)/p+1 |
InChI Key |
FTARNXRZXAUVAD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)
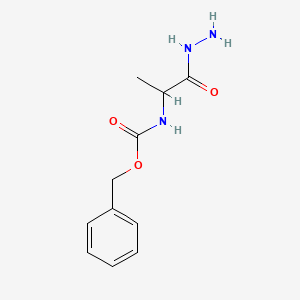

![Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate](/img/structure/B12512493.png)
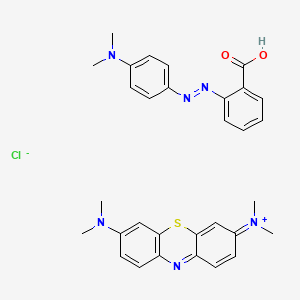
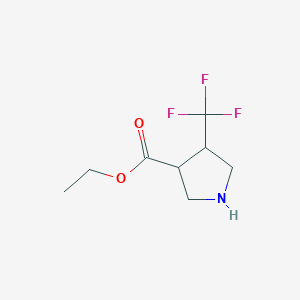


![4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one](/img/structure/B12512525.png)

![[2-(Ammoniooxy)ethoxy]azanium dichloride](/img/structure/B12512529.png)
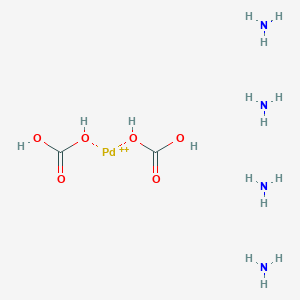
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)
